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Compound Name: ELA-14 (human)

Cat. No.: B2641321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the endogenous apelin receptor agonist ELA-14
(human) and various synthetic apelin receptor agonists currently under investigation. The

objective is to present a comprehensive overview of their performance based on available

experimental data, aiding researchers in the selection of appropriate compounds for their

studies.

The apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligands,

apelin and Elabela (ELA), play a crucial role in cardiovascular homeostasis.[1] Activation of the

apelin receptor is a promising therapeutic strategy for conditions such as heart failure and

pulmonary arterial hypertension.[2][3] ELA-14 is a bioactive fragment of the ELA-32 peptide. In

recent years, numerous synthetic agonists have been developed to overcome the short half-life

of endogenous peptides and to potentially offer biased signaling properties.[4]

Quantitative Comparison of Agonist Performance
The following tables summarize the binding affinities and functional potencies of ELA-14 and

several synthetic apelin receptor agonists. Data has been compiled from various sources and

should be interpreted with consideration of the different experimental conditions.

Table 1: Apelin Receptor Binding Affinity
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Compound
Receptor
Species

Assay Type Ki (nM) pKi Source(s)

ELA-14

(human)
Human

Radioligand

Competition
0.93 -

CMF-019 Human
Radioligand

Competition
- 8.58

Rat
Radioligand

Competition
- 8.49

Mouse
Radioligand

Competition
- 8.71

BMS-986224 Human
Radioligand

Binding
0.3 (Kd) -

Table 2: Gαi Pathway Activation (cAMP Inhibition)

Compound Cell Line EC50 (nM) pD2 Source(s)

ELA-14 (human)
CHO-K1 (human

APJ)
11.1 -

CMF-019
CHO-K1 (human

APJ)
- 10.00

BMS-986224
CHO-K1 (human

APJ)
0.02 -

AMG-986 Not specified 0.3 -

Table 3: β-Arrestin Recruitment
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Compound Cell Line EC50 (nM) pD2 Source(s)

ELA-14 (human) HEK293T ~1000 -

CMF-019
CHO-K1 (human

APJ)
- 6.65

BMS-986224
CHO-K1 or

HEK293
Fully stimulates -

MM07 Not specified - 5.67

Table 4: Receptor Internalization

Compound Cell Line pD2 Source(s)

CMF-019 CHO-K1 (human APJ) 6.16

MM07 Not specified 6.16

Signaling Pathways and Biased Agonism
The apelin receptor signals through two primary pathways: the Gαi-protein pathway, which

leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP, and the β-

arrestin pathway, which is involved in receptor desensitization, internalization, and G-protein-

independent signaling. Synthetic agonists can be designed to preferentially activate one

pathway over the other, a concept known as biased agonism. This is a key area of interest in

drug development, as it may allow for the separation of therapeutic effects from adverse

effects. For instance, G-protein signaling is thought to mediate many of the beneficial

cardiovascular effects of apelin receptor activation, while β-arrestin signaling has been linked to

potential adverse effects like cardiac hypertrophy.
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Apelin receptor signaling pathways.

Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings.

Below are representative protocols for key assays used to characterize apelin receptor

agonists.

Radioligand Competition Binding Assay
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This assay determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a radiolabeled ligand from the apelin receptor.

Materials:

Cell membranes prepared from cells overexpressing the human apelin receptor (e.g., CHO-

K1 or HEK293 cells).

Radioligand: [125I]-(Pyr1)Apelin-13.

Test compounds (ELA-14, synthetic agonists).

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Wash buffer: 50 mM Tris-HCl, pH 7.4.

96-well filter plates (e.g., Millipore Multiscreen).

Scintillation fluid and counter.

Procedure:

In a 96-well plate, add binding buffer, a fixed concentration of [125I]-(Pyr1)Apelin-13

(typically at or below its Kd), and varying concentrations of the unlabeled test compound.

Add the cell membrane preparation to initiate the binding reaction.

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-

cold wash buffer to separate bound from free radioligand.

Allow the filters to dry, then add scintillation fluid to each well.

Quantify the radioactivity using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of unlabeled

apelin-13.
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Data are analyzed using non-linear regression to determine the IC50, which is then

converted to a Ki value using the Cheng-Prusoff equation.

Start

Prepare reagents:
- Cell membranes

- Radioligand
- Test compounds

Incubate mixture:
- Membranes
- Radioligand

- Test compound

Separate bound & free ligand
via filtration and washing

Quantify radioactivity
using scintillation counter Calculate IC50 and Ki values End

Click to download full resolution via product page

Radioligand binding assay workflow.

cAMP Inhibition Assay (HTRF)
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP)

stimulated by forskolin, a direct activator of adenylyl cyclase. This is a functional readout of Gαi

pathway activation.

Materials:

HEK293 or CHO-K1 cells stably expressing the human apelin receptor.

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

Forskolin.

Test compounds (ELA-14, synthetic agonists).

HTRF cAMP detection kit (e.g., from Cisbio).

384-well white plates.

HTRF-compatible plate reader.

Procedure:

Seed the cells into a 384-well plate and incubate overnight.
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The next day, replace the culture medium with assay buffer containing a phosphodiesterase

inhibitor (e.g., IBMX) to prevent cAMP degradation.

Add varying concentrations of the test compound.

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate

adenylyl cyclase.

Incubate at room temperature for 30 minutes.

Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate).

Incubate for 60 minutes at room temperature.

Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

The HTRF ratio is inversely proportional to the cAMP concentration. Data are analyzed to

determine the EC50 of the agonist.

β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated apelin receptor using

Bioluminescence Resonance Energy Transfer (BRET).

Materials:

HEK293 cells.

Plasmids encoding for APJ-Rluc8 (Renilla luciferase 8) and Venus-β-arrestin-2.

Transfection reagent.

Assay buffer (e.g., HBSS).

Test compounds (ELA-14, synthetic agonists).

Coelenterazine h (BRET substrate).

96-well white plates.
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BRET-compatible plate reader.

Procedure:

Co-transfect HEK293 cells with the APJ-Rluc8 and Venus-β-arrestin-2 plasmids.

24 hours post-transfection, seed the cells into a 96-well plate.

48 hours post-transfection, replace the medium with assay buffer.

Add varying concentrations of the test compound and incubate for a defined period (e.g., 15

minutes).

Add the BRET substrate, coelenterazine h.

Measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc8 and ~530 nm for

Venus) using a BRET-compatible plate reader.

The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET

ratio indicates recruitment of β-arrestin to the receptor.

Data are analyzed to determine the EC50 of the agonist for β-arrestin recruitment.

Start Co-transfect cells with
APJ-Rluc8 and Venus-β-arrestin-2

Seed transfected cells
into a 96-well plate

Add varying concentrations
of the test agonist

Add BRET substrate
(Coelenterazine h)

Measure luminescence at
two wavelengths

Calculate BRET ratio
and determine EC50 End

Click to download full resolution via product page

BRET assay workflow.

Summary and Future Directions
ELA-14 is a potent endogenous agonist of the apelin receptor, activating both G-protein and β-

arrestin signaling pathways. Synthetic agonists offer the potential for improved pharmacokinetic

properties and biased signaling. Compounds like CMF-019 and MM07 demonstrate a bias

towards the G-protein pathway, which may be therapeutically advantageous. In contrast, BMS-

986224 appears to be a more balanced agonist, similar to the endogenous apelin peptides.
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The choice between ELA-14 and a synthetic agonist will depend on the specific research

question. ELA-14 is an essential tool for studying the physiological roles of the Elabela system.

Synthetic agonists, particularly those with biased properties, are invaluable for dissecting the

contributions of different signaling pathways to the overall physiological and pathophysiological

effects of apelin receptor activation and for developing novel therapeutics with improved

efficacy and safety profiles. Future research should focus on direct, head-to-head comparisons

of ELA-14 with a broader range of synthetic agonists in standardized assay formats to provide

a more definitive comparative dataset.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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